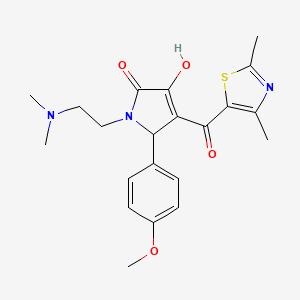

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-12-20(29-13(2)22-12)18(25)16-17(14-6-8-15(28-5)9-7-14)24(11-10-23(3)4)21(27)19(16)26/h6-9,17,26H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBXZRVDTNPQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OC)CCN(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structural features include a pyrrole ring, a thiazole moiety, and various functional groups that suggest diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₂₃N₃O₃S. The presence of nitrogen and sulfur atoms in its structure positions it within a class of heterocyclic compounds that are often explored for their biological activities.

Antimicrobial Activity

Many derivatives of thiazole and pyrrole compounds exhibit antimicrobial properties. Studies have shown that thiazole-containing compounds can inhibit bacterial growth effectively. For instance, compounds similar to this compound have been tested against various strains of bacteria and fungi, demonstrating significant inhibitory effects.

Anticancer Activity

Research on related compounds indicates that they possess anticancer properties. For example:

- In vitro studies : Compounds with similar structural features have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.

- In vivo studies : Animal models have demonstrated reduced tumor sizes following treatment with thiazole derivatives.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

-

Thiazole Derivatives as Anticancer Agents :

- A study evaluated a series of thiazole derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that certain substitutions on the thiazole ring enhanced cytotoxicity compared to controls.

-

Pyrrole-Based Compounds Against Bacterial Infections :

- Research demonstrated that pyrrole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections.

Research Findings

| Biological Activity | Related Compound | Study Findings |

|---|---|---|

| Antimicrobial | Thiazole Derivative | Inhibition of bacterial growth in vitro |

| Anticancer | Pyrrole Derivative | Induction of apoptosis in cancer cell lines |

| Neuroprotective | Similar Thiazole | Protection against oxidative stress in neuronal cells |

Scientific Research Applications

Potential Pharmacological Activities

The compound's structural diversity allows it to interact with various biological targets. Research indicates that compounds with similar thiazole and pyrrolone structures often exhibit anti-inflammatory, antimicrobial, and anticancer properties. The presence of the dimethylamino group may enhance its bioavailability and receptor affinity, making it a candidate for drug development aimed at treating diseases such as cancer and neurodegenerative disorders.

Case Studies

- Anticancer Activity : Studies have demonstrated that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific role of the pyrrolone moiety in enhancing this effect is an area of ongoing research.

- Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Techniques such as continuous flow synthesis and high-throughput screening are being explored to enhance production efficiency.

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Oxidation | Dimethylamine | 85 |

| 2 | Cyclization | Thiazole precursor | 90 |

| 3 | Hydroxylation | Hydroxy reagent | 75 |

In Vitro Studies

Biological evaluations typically involve assessing the compound's effects on various cell lines to determine its cytotoxicity and mechanism of action. For instance, assays measuring cell viability and apoptosis rates provide insights into its potential therapeutic effects.

Molecular Docking Studies

Molecular docking simulations help predict how the compound interacts with specific biological targets. These studies can reveal binding affinities and elucidate the mechanisms through which the compound exerts its effects.

Therapeutic Development

Given its promising biological activities, further research is necessary to explore the therapeutic potential of this compound in clinical settings. This includes:

- Preclinical Trials : Testing in animal models to evaluate efficacy and safety.

- Formulation Development : Creating suitable delivery systems to enhance bioavailability.

Research Collaborations

Collaboration between academic institutions and pharmaceutical companies could accelerate the development of this compound into a viable therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted pyrrol-2(5H)-ones with variations in substituents on the pyrrolone core, thiazole/thiophene rings, and aminoalkyl side chains. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations :

Thiazole vs. Thiophene : The presence of a 2,4-dimethylthiazole-5-carbonyl group (target compound) confers higher inhibitory potency (IC₅₀ = 2.6 μM) compared to thiophene-carbonyl analogs (e.g., F3226-1197, IC₅₀ = 7.0 μM). This suggests thiazole derivatives exhibit stronger electronic or steric interactions with the matriptase active site .

Aryl Substituents : The 4-methoxyphenyl group in the target compound enhances activity over 3,4-dimethoxyphenyl () or 2-methoxyphenyl () variants, likely due to optimized hydrophobic and electronic interactions.

Aminoalkyl Side Chains: Dimethylaminoethyl groups (target compound) vs.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions are critical for yield optimization?

The compound can be synthesized via multi-step protocols involving Pd-catalyzed cross-coupling, cyclization, and functional group transformations. For example, analogous pyrrol-2-one derivatives are synthesized using Pd(PPh₃)₄ in degassed DMF/water mixtures with arylboronic acids under basic conditions (K₃PO₄), followed by column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization from ethanol . Key parameters include strict temperature control (e.g., 80–100°C for Suzuki-Miyaura coupling) and catalyst loading (1–5 mol%) to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated?

Comprehensive characterization requires:

- Melting point analysis (e.g., 138–140°C for related pyrrol-2-ones) .

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.4 ppm for aromatic protons) and FTIR for hydroxyl (3400–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .

- Mass spectrometry : HRMS (ESI+) for molecular ion verification (e.g., [M+H]⁺ calculated within ±0.001 Da) .

Q. What solvent systems and purification methods are optimal for isolating this compound?

Polar aprotic solvents like DMF or DMSO are preferred for cyclization steps due to their ability to stabilize intermediates. Post-reaction, extract with ethyl acetate and wash with brine to remove unreacted boronic acids. Purify via silica gel chromatography (ethyl acetate/PE gradients) or recrystallization from ethanol/water mixtures (yields: 44–86%) .

Advanced Research Questions

Q. How can substituent modifications (e.g., 4-methoxyphenyl, dimethylthiazole) influence the compound’s physicochemical properties?

- Electron-donating groups (e.g., 4-methoxyphenyl) enhance solubility in polar solvents but may reduce metabolic stability.

- Thiazole rings contribute to π-stacking interactions, as shown in analogs with improved crystallinity (melting points >200°C) .

- Quantitative structure-property relationship (QSPR) modeling using Hammett constants (σ) and logP values can predict bioavailability .

Q. What strategies are effective for resolving contradictory bioactivity data across structural analogs?

- Dose-response profiling : Test analogs in enzymatic assays (e.g., IC₅₀ values) and correlate with substituent electronic effects.

- Crystallography : Resolve binding modes (e.g., thiazole carbonyl interactions with active-site residues) using X-ray diffraction .

- Metabolite identification : Use LC-MS/MS to assess stability in microsomal assays, identifying dealkylation or oxidation hotspots .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Docking studies : Screen against homology models of target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize derivatives with lower binding energies (<-8 kcal/mol).

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (RMSD <2 Å) to validate binding poses .

- ADMET prediction : Use SwissADME to optimize logS (>-4) and CYP450 inhibition profiles .

Methodological Considerations

Q. What experimental controls are essential when evaluating this compound’s stability under physiological conditions?

- pH stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

- Light sensitivity : Store solutions in amber vials and assess photodegradation under UV/Vis light (λ = 254 nm) .

Q. How can scalability challenges in multi-step synthesis be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.